Cas no 1396683-49-0 (N-{4-5-(pyrrolidine-1-carbonyl)-2H-1,2,3,4-tetrazol-2-ylphenyl}furan-2-carboxamide)

N-{4-5-(pyrrolidine-1-carbonyl)-2H-1,2,3,4-tetrazol-2-ylphenyl}furan-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-{4-5-(pyrrolidine-1-carbonyl)-2H-1,2,3,4-tetrazol-2-ylphenyl}furan-2-carboxamide
- VU0539717-1
- N-[4-[5-(pyrrolidine-1-carbonyl)tetrazol-2-yl]phenyl]furan-2-carboxamide
- 1396683-49-0
- N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)furan-2-carboxamide
- AKOS024542408
- F6242-1087
- N-{4-[5-(pyrrolidine-1-carbonyl)-2H-1,2,3,4-tetrazol-2-yl]phenyl}furan-2-carboxamide
-
- インチ: 1S/C17H16N6O3/c24-16(14-4-3-11-26-14)18-12-5-7-13(8-6-12)23-20-15(19-21-23)17(25)22-9-1-2-10-22/h3-8,11H,1-2,9-10H2,(H,18,24)
- InChIKey: HIGQOBFCIWPGFR-UHFFFAOYSA-N
- ほほえんだ: O=C(C1N=NN(C2C=CC(=CC=2)NC(C2=CC=CO2)=O)N=1)N1CCCC1
計算された属性
- せいみつぶんしりょう: 352.12838839g/mol
- どういたいしつりょう: 352.12838839g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 26
- 回転可能化学結合数: 4
- 複雑さ: 519
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 106Ų
N-{4-5-(pyrrolidine-1-carbonyl)-2H-1,2,3,4-tetrazol-2-ylphenyl}furan-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6242-1087-20μmol |
N-{4-[5-(pyrrolidine-1-carbonyl)-2H-1,2,3,4-tetrazol-2-yl]phenyl}furan-2-carboxamide |
1396683-49-0 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6242-1087-10mg |
N-{4-[5-(pyrrolidine-1-carbonyl)-2H-1,2,3,4-tetrazol-2-yl]phenyl}furan-2-carboxamide |
1396683-49-0 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6242-1087-3mg |
N-{4-[5-(pyrrolidine-1-carbonyl)-2H-1,2,3,4-tetrazol-2-yl]phenyl}furan-2-carboxamide |
1396683-49-0 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6242-1087-40mg |
N-{4-[5-(pyrrolidine-1-carbonyl)-2H-1,2,3,4-tetrazol-2-yl]phenyl}furan-2-carboxamide |
1396683-49-0 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F6242-1087-2μmol |
N-{4-[5-(pyrrolidine-1-carbonyl)-2H-1,2,3,4-tetrazol-2-yl]phenyl}furan-2-carboxamide |
1396683-49-0 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6242-1087-5mg |
N-{4-[5-(pyrrolidine-1-carbonyl)-2H-1,2,3,4-tetrazol-2-yl]phenyl}furan-2-carboxamide |
1396683-49-0 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6242-1087-50mg |
N-{4-[5-(pyrrolidine-1-carbonyl)-2H-1,2,3,4-tetrazol-2-yl]phenyl}furan-2-carboxamide |
1396683-49-0 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F6242-1087-75mg |
N-{4-[5-(pyrrolidine-1-carbonyl)-2H-1,2,3,4-tetrazol-2-yl]phenyl}furan-2-carboxamide |
1396683-49-0 | 75mg |
$208.0 | 2023-09-09 | ||
Life Chemicals | F6242-1087-100mg |
N-{4-[5-(pyrrolidine-1-carbonyl)-2H-1,2,3,4-tetrazol-2-yl]phenyl}furan-2-carboxamide |
1396683-49-0 | 100mg |
$248.0 | 2023-09-09 | ||
Life Chemicals | F6242-1087-15mg |
N-{4-[5-(pyrrolidine-1-carbonyl)-2H-1,2,3,4-tetrazol-2-yl]phenyl}furan-2-carboxamide |
1396683-49-0 | 15mg |
$89.0 | 2023-09-09 |
N-{4-5-(pyrrolidine-1-carbonyl)-2H-1,2,3,4-tetrazol-2-ylphenyl}furan-2-carboxamide 関連文献
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
3. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
S. Ahmed Chem. Commun., 2009, 6421-6423
N-{4-5-(pyrrolidine-1-carbonyl)-2H-1,2,3,4-tetrazol-2-ylphenyl}furan-2-carboxamideに関する追加情報
Recent Advances in the Study of N-{4-5-(pyrrolidine-1-carbonyl)-2H-1,2,3,4-tetrazol-2-ylphenyl}furan-2-carboxamide (CAS: 1396683-49-0)
In recent years, the compound N-{4-5-(pyrrolidine-1-carbonyl)-2H-1,2,3,4-tetrazol-2-ylphenyl}furan-2-carboxamide (CAS: 1396683-49-0) has garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique tetrazole and furan moieties, has shown promising potential in various therapeutic applications. The following research brief consolidates the latest findings and developments related to this compound, providing a comprehensive overview of its pharmacological properties, mechanisms of action, and potential clinical applications.
The primary focus of recent studies has been on elucidating the molecular interactions and biological activities of N-{4-5-(pyrrolidine-1-carbonyl)-2H-1,2,3,4-tetrazol-2-ylphenyl}furan-2-carboxamide. Researchers have employed advanced computational modeling techniques, such as molecular docking and dynamics simulations, to predict its binding affinity with target proteins. These studies suggest that the compound exhibits high selectivity for specific enzymes involved in inflammatory pathways, making it a potential candidate for the development of novel anti-inflammatory agents.
Experimental validation of these computational predictions has been conducted through in vitro and in vivo assays. In vitro studies have demonstrated the compound's ability to inhibit key inflammatory mediators, such as cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α), at nanomolar concentrations. Furthermore, in vivo models of acute inflammation have shown significant reduction in edema and cytokine levels upon administration of the compound, corroborating its therapeutic potential.
Beyond its anti-inflammatory properties, N-{4-5-(pyrrolidine-1-carbonyl)-2H-1,2,3,4-tetrazol-2-ylphenyl}furan-2-carboxamide has also been investigated for its anticancer activity. Preliminary studies indicate that the compound induces apoptosis in certain cancer cell lines by modulating the expression of pro-apoptotic and anti-apoptotic proteins. These findings are particularly noteworthy given the compound's low cytotoxicity towards normal cells, highlighting its potential as a targeted anticancer agent.
The pharmacokinetic profile of the compound has been another area of active research. Recent pharmacokinetic studies in rodent models have revealed favorable absorption and distribution characteristics, with the compound exhibiting good oral bioavailability and sustained plasma concentrations. However, further optimization may be required to improve its metabolic stability and reduce potential off-target effects.
In conclusion, N-{4-5-(pyrrolidine-1-carbonyl)-2H-1,2,3,4-tetrazol-2-ylphenyl}furan-2-carboxamide represents a promising scaffold for the development of new therapeutic agents. Its dual anti-inflammatory and anticancer activities, coupled with its favorable pharmacokinetic properties, make it a compelling candidate for further preclinical and clinical evaluation. Future research should focus on elucidating its precise mechanisms of action and exploring its potential in combination therapies.
1396683-49-0 (N-{4-5-(pyrrolidine-1-carbonyl)-2H-1,2,3,4-tetrazol-2-ylphenyl}furan-2-carboxamide) 関連製品
- 682803-15-2(3-Amino-2-(3,4-dichlorobenzyl)propanoic acid)
- 771444-09-8(3-chlorocyclobutan-1-amine)
- 181517-99-7((4-{[(2-methylphenyl)carbamoyl]amino}phenyl)acetic Acid)
- 1806026-00-5(2-(Difluoromethyl)-4-iodo-3-(trifluoromethoxy)pyridine-5-carboxylic acid)
- 557073-58-2(4-(5-{(pyridin-3-yl)methylsulfanyl}-1,3,4-oxadiazol-2-yl)pyridine)
- 2171416-56-9(4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-2-methylbutanoic acid)
- 2097921-43-0(4,6-dimethyl-2-[(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-3-yl)oxy]pyrimidine)
- 887214-55-3(2-4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl-N-(2,5-dimethylphenyl)acetamide)
- 2137756-15-9(3-Azetidinemethanol, α-(2-amino-1-methylethyl)-α-ethyl-)
- 921544-91-4(2,5-dichloro-N-{4-6-(ethanesulfonyl)pyridazin-3-ylphenyl}benzamide)